molecular formula C14H16O6 B2564370 Dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate CAS No. 64558-01-6

Dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate

Cat. No.: B2564370
CAS No.: 64558-01-6
M. Wt: 280.276
InChI Key: AGCGBVXRBQTMPO-UHFFFAOYSA-N
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Description

Dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate is a chemical compound with the molecular formula C14H16O6. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is characterized by the presence of two ester groups and two ketone groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate typically involves the esterification of 4,8-dioxoadamantane-1,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The pathways involved can include modulation of signal transduction pathways or interference with viral replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its rigid structure also contributes to its stability and usefulness in various fields .

Properties

IUPAC Name

dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c1-19-11(17)13-4-7-3-8(9(13)15)5-14(6-13,10(7)16)12(18)20-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCGBVXRBQTMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1=O)CC(C2)(C3=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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